5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine
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Overview
Description
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes pyridine and pyrimidine rings substituted with chloro and trifluoromethyl groups
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleotide metabolism or other pyrimidine-dependent processes .
Pharmacokinetics
Its trifluoromethyl group may enhance its metabolic stability, while its pyridine and pyrimidine moieties may facilitate its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by the pH of its environment due to the presence of nitrogen atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-pyridinecarboxaldehyde under specific conditions to form the desired pyrimidine ring. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-Chloro-2-pyridinyl]-2-(4-pyridinyl)pyrimidine
- 5-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine
- 5-[3-Chloro-5-(difluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine
Uniqueness
Compared to similar compounds, 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents also influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4/c16-12-5-11(15(17,18)19)8-21-13(12)10-6-22-14(23-7-10)9-1-3-20-4-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFPHYEKPDWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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